4-Chloro-1-methyl-2-nitro-1H-imidazole
Overview
Description
4-Chloro-1-methyl-2-nitro-1H-imidazole is a heterocyclic organic compound characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-2-nitro-1H-imidazole typically involves the nitration of 4-chloro-1-methylimidazole. One common method includes the following steps:
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Nitration Reaction: : The starting material, 4-chloro-1-methylimidazole, is treated with a nitrating agent such as nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the nitro group at the 2-position of the imidazole ring.
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-2-nitro-1H-imidazole can undergo various chemical reactions, including:
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
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Substitution: : The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted imidazole derivatives.
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Oxidation: : Although less common, the methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.
Major Products
Reduction: 4-Chloro-1-methyl-2-amino-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: 4-Chloro-1-carboxy-2-nitro-1H-imidazole.
Scientific Research Applications
4-Chloro-1-methyl-2-nitro-1H-imidazole has several applications in scientific research:
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Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
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Agrochemicals: : It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
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Materials Science: : The compound is explored for its potential use in the synthesis of functional materials, such as organic semiconductors and dyes for solar cells.
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Biological Studies: : It is used in biochemical assays to study enzyme interactions and as a probe to investigate cellular pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-2-nitro-1H-imidazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its antimicrobial or anticancer effects. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methylimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Methyl-2-nitroimidazole:
4-Chloro-2-nitroimidazole: Lacks the methyl group, influencing its solubility and interaction with biological targets.
Uniqueness
4-Chloro-1-methyl-2-nitro-1H-imidazole is unique due to the presence of all three functional groups (chlorine, methyl, and nitro) on the imidazole ring
Properties
IUPAC Name |
4-chloro-1-methyl-2-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-2-3(5)6-4(7)8(9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYAZGIUIMLLOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493475 | |
Record name | 4-Chloro-1-methyl-2-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63634-20-8 | |
Record name | 4-Chloro-1-methyl-2-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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